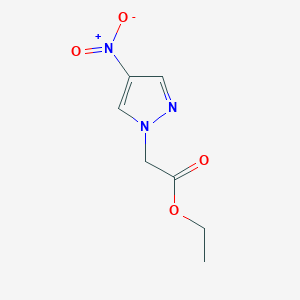![molecular formula C17H12N2O2 B182909 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline CAS No. 19904-37-1](/img/structure/B182909.png)
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline, also known as BQ-123, is a peptide antagonist that selectively blocks the action of endothelin-1 (ET-1) at the endothelin A (ET_A) receptor. ET-1 is a potent vasoconstrictor that plays a crucial role in the regulation of vascular tone and blood pressure. BQ-123 has been extensively studied for its potential therapeutic applications in various cardiovascular diseases, including hypertension, heart failure, and pulmonary hypertension.
Wirkmechanismus
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline selectively binds to the ET_A receptor and blocks the action of ET-1. The ET_A receptor is predominantly expressed in vascular smooth muscle cells and mediates the vasoconstrictor effects of ET-1. By blocking the ET_A receptor, 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline reduces vascular tone and blood pressure.
Biochemische Und Physiologische Effekte
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline has been shown to have several biochemical and physiological effects, including:
1. Inhibition of ET-1-induced vasoconstriction
2. Reduction of blood pressure
3. Improvement of cardiac function in heart failure
4. Reduction of pulmonary vascular resistance in pulmonary hypertension
5. Protection against ischemia-reperfusion injury in the heart and kidney
6. Inhibition of cell proliferation and migration in cancer cells
Vorteile Und Einschränkungen Für Laborexperimente
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline has several advantages as a research tool, including its high selectivity for the ET_A receptor, its stability in aqueous solutions, and its ability to penetrate cell membranes. However, there are also some limitations to its use, including its relatively high cost, the need for specialized equipment and expertise for synthesis and purification, and the potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline, including:
1. Development of more potent and selective ET_A receptor antagonists
2. Investigation of the role of ET-1 and ET_A receptors in the pathogenesis of various diseases, including cancer, diabetes, and kidney disease
3. Evaluation of the therapeutic potential of ET_A receptor antagonists in clinical trials for cardiovascular and pulmonary diseases
4. Study of the mechanisms underlying the protective effects of 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline against ischemia-reperfusion injury
5. Investigation of the potential use of 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline as a tool for targeted drug delivery in cancer therapy.
Synthesemethoden
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the coupling of protected amino acids onto a resin support, followed by deprotection and cleavage of the peptide from the resin. 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline is a cyclic peptide containing 10 amino acid residues, and its chemical structure is as follows: H-D-Asp(OBzl)-D-Tic-OH [D-Tic-2',6'-dimethyltyrosine; OBzl, benzyl ester].
Wissenschaftliche Forschungsanwendungen
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline has been widely used as a research tool to investigate the physiological and pathophysiological roles of ET-1 and ET_A receptors. It has been shown to inhibit ET-1-induced vasoconstriction in various animal models, including rats, dogs, and pigs. 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline has also been used to study the effects of ET-1 on cardiac function, renal function, and pulmonary circulation.
Eigenschaften
CAS-Nummer |
19904-37-1 |
|---|---|
Produktname |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline |
Molekularformel |
C17H12N2O2 |
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline |
InChI |
InChI=1S/C17H12N2O2/c1-2-4-15-14(3-1)18-10-13(19-15)7-5-12-6-8-16-17(9-12)21-11-20-16/h1-10H,11H2/b7-5+ |
InChI-Schlüssel |
LGIOSNXCCIPHHL-FNORWQNLSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC4=CC=CC=C4N=C3 |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=CC=CC=C4N=C3 |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=CC=CC=C4N=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B182836.png)





